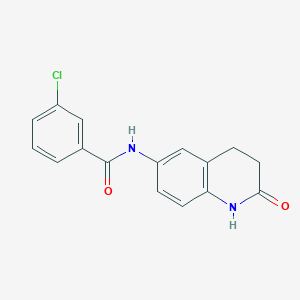

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound includes a 2,3,5-trisubstituted thiophene, a 2-heteroaryl carboxamide, a pyrrole carboxamide, and substituted pyrroles . The molecular weight is approximately 345.803 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 345.803 and a chemical formula of C16H12ClN3O2S .科学的研究の応用

Antimicrobial Activity

The compound has been synthesized and studied for its antifungal and antibacterial activities . This makes it a potential candidate for the development of new antimicrobial agents.

Antiviral Activity

Indole derivatives, which include “3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, have shown antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses.

Anti-Inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . They have been tested for in vitro antiproliferative activity against various types of cancer cells.

Anti-HIV Activity

Indole derivatives have been synthesized and screened for their anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives possess antioxidant activity . This means they could be used in the prevention of diseases caused by oxidative stress.

将来の方向性

作用機序

Target of Action

The primary target of 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and its regulation is critical for maintaining glucose homeostasis.

Mode of Action

It is known to interact with its target, the glycogen phosphorylase, muscle form This interaction could potentially alter the enzyme’s activity, leading to changes in the glycogenolysis process

Biochemical Pathways

The compound, by targeting Glycogen phosphorylase, muscle form, likely affects the glycogenolysis pathway . This pathway is responsible for the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate, a key molecule in glycolysis and gluconeogenesis. Any alteration in this pathway could have downstream effects on glucose metabolism and homeostasis.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.

特性

IUPAC Name |

3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEVFIOSRIXPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567901.png)

![N-cyclohexyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567903.png)

![3-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6567908.png)

![3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6567919.png)

![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B6567928.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6567936.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6567939.png)

![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6567948.png)

![N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide](/img/structure/B6567951.png)

![6-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567960.png)

![3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6567966.png)

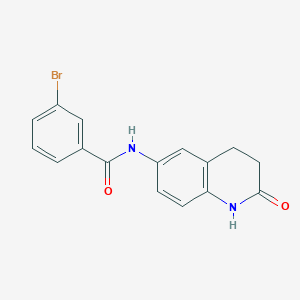

![3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6567973.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6567983.png)